molecular formula C11H16O B15204159 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran

Cat. No.: B15204159
M. Wt: 164.24 g/mol
InChI Key: HSGSSUMWHNJZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran is a chemical compound belonging to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure. This compound, in particular, has an isopropyl group attached to the second carbon of the benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-isopropyl-1,3-butadiene with furan in the presence of a strong acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically require heating and an acidic environment.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce dihydrobenzofurans or other reduced derivatives.

Scientific Research Applications

2-Isopropyl-4,5,6,7-tetrahydrobenzofuran has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical structure and properties.

Mechanism of Action

The mechanism by which 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in the biological system.

Comparison with Similar Compounds

  • 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran

  • Menthofuran

  • 6-Ethenyl-4,5,6,7-tetrahydro-3,6-dimethylbenzofuran

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C11H16O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h7-8H,3-6H2,1-2H3

InChI Key

HSGSSUMWHNJZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.